molecular formula C16H15N3O3 B2874050 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 354542-40-8

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2874050
CAS No.: 354542-40-8
M. Wt: 297.314
InChI Key: LRWXFSDZTUFHKX-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with additional functional groups such as an ethoxy-phenyl and a carboxylic acid. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may begin with the formation of a pyrazole intermediate, followed by its condensation with a suitable pyrimidine derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound .

Comparison with Similar Compounds

Biological Activity

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

1. Structural Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula: C18H19N3O3
  • Molecular Weight: 325.36 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit:

  • Anticancer Activity: Inhibition of cancer cell proliferation by targeting key regulatory pathways.
  • Anti-inflammatory Effects: Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties: Effectiveness against various bacterial strains.

3. Biological Activity Overview

Activity Type Description References
AnticancerInhibits cell proliferation in various cancer cell lines.
Anti-inflammatoryReduces levels of inflammatory mediators such as cytokines and prostaglandins.
AntimicrobialExhibits activity against specific bacterial strains.

Case Study 1: Anticancer Activity

A study investigated the effect of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanism

Another research focused on the anti-inflammatory properties of this compound. It was found to inhibit the expression of cyclooxygenase (COX) enzymes and reduce the production of nitric oxide (NO) in activated macrophages, suggesting its utility in treating inflammatory diseases.

5. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

  • Absorption: Rapidly absorbed with peak plasma concentrations achieved within hours.
  • Metabolism: Primarily metabolized in the liver with several metabolites identified.
  • Toxicity Profile: Preliminary studies indicate a favorable safety profile with low cytotoxicity against normal cells.

6. Conclusion

The compound this compound demonstrates significant biological activity across various domains, particularly in anticancer and anti-inflammatory applications. Continued research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-12-6-4-11(5-7-12)13-8-10(2)19-15(17-13)9-14(18-19)16(20)21/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWXFSDZTUFHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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